molecular formula C26H33ClO7 B12326000 (11beta,16alpha)-21-(Acetyloxy)-9-chloro-11-hydroxy-16,17-[(1-Methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione

(11beta,16alpha)-21-(Acetyloxy)-9-chloro-11-hydroxy-16,17-[(1-Methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione

Cat. No.: B12326000
M. Wt: 493.0 g/mol
InChI Key: IRHGAALQXFDXBJ-UHFFFAOYSA-N
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Description

(11beta,16alpha)-21-(Acetyloxy)-9-chloro-11-hydroxy-16,17-[(1-Methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11beta,16alpha)-21-(Acetyloxy)-9-chloro-11-hydroxy-16,17-[(1-Methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione involves multiple steps, starting from a suitable steroid precursor. The key steps include chlorination, hydroxylation, and acetylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its pharmacological properties.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially modifying its activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(11beta,16alpha)-21-(Acetyloxy)-9-chloro-11-hydroxy-16,17-[(1-Methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.

    Biology: Investigated for its effects on cellular signaling pathways and gene expression.

    Medicine: Employed in the development of new anti-inflammatory and immunosuppressive drugs.

    Industry: Utilized in the formulation of pharmaceutical products and as a reference standard in quality control.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses. It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune activity.

Comparison with Similar Compounds

Similar Compounds

    Dexamethasone: Another potent synthetic corticosteroid with similar anti-inflammatory properties.

    Prednisolone: A widely used corticosteroid with comparable therapeutic effects.

    Betamethasone: Known for its strong anti-inflammatory and immunosuppressive actions.

Uniqueness

(11beta,16alpha)-21-(Acetyloxy)-9-chloro-11-hydroxy-16,17-[(1-Methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its high potency and prolonged duration of action make it particularly effective in treating severe inflammatory conditions.

Properties

Molecular Formula

C26H33ClO7

Molecular Weight

493.0 g/mol

IUPAC Name

[2-(12-chloro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] acetate

InChI

InChI=1S/C26H33ClO7/c1-14(28)32-13-20(31)26-21(33-22(2,3)34-26)11-18-17-7-6-15-10-16(29)8-9-23(15,4)25(17,27)19(30)12-24(18,26)5/h8-10,17-19,21,30H,6-7,11-13H2,1-5H3

InChI Key

IRHGAALQXFDXBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)Cl)O)C)OC(O2)(C)C

Origin of Product

United States

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